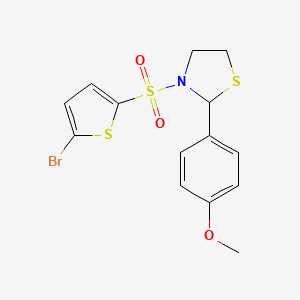
3-((5-Bromothiophen-2-yl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((5-Bromothiophen-2-yl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine is a complex organic compound that features a thiazolidine ring substituted with a 5-bromothiophen-2-ylsulfonyl group and a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Bromothiophen-2-yl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine typically involves multiple steps, starting with the preparation of the thiazolidine ring. One common method involves the reaction of a thioamide with an α-halo ketone under basic conditions to form the thiazolidine core. The 5-bromothiophen-2-ylsulfonyl group can be introduced via a sulfonylation reaction using 5-bromothiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The 4-methoxyphenyl group is typically introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-((5-Bromothiophen-2-yl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine can undergo a variety of chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form a thiazolidinone.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products
Oxidation: Thiazolidinone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-((5-Bromothiophen-2-yl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anti-cancer agent and in other therapeutic areas.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-((5-Bromothiophen-2-yl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 3-((5-Chlorothiophen-2-yl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine
- 3-((5-Methylthiophen-2-yl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine
- 3-((5-Nitrothiophen-2-yl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine
Uniqueness
3-((5-Bromothiophen-2-yl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine is unique due to the presence of the bromine atom, which can participate in various halogen bonding interactions, potentially enhancing its biological activity or material properties compared to its analogs.
Properties
IUPAC Name |
3-(5-bromothiophen-2-yl)sulfonyl-2-(4-methoxyphenyl)-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3S3/c1-19-11-4-2-10(3-5-11)14-16(8-9-20-14)22(17,18)13-7-6-12(15)21-13/h2-7,14H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJKUCDOQITHMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
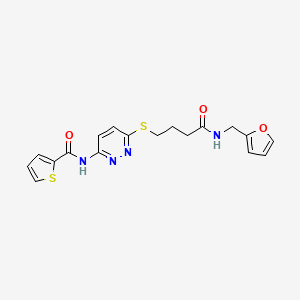
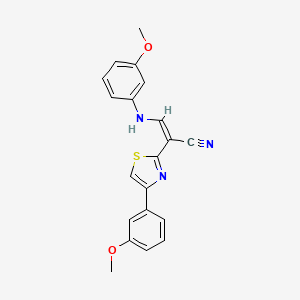
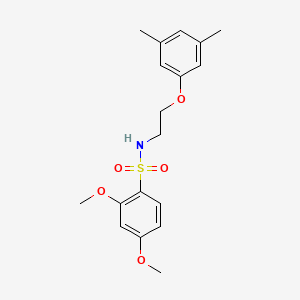
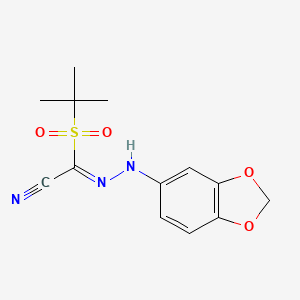
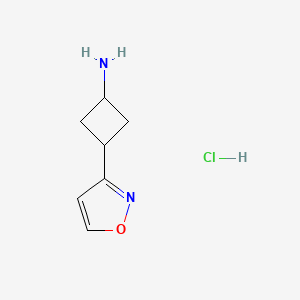
![6-Ethyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2761212.png)
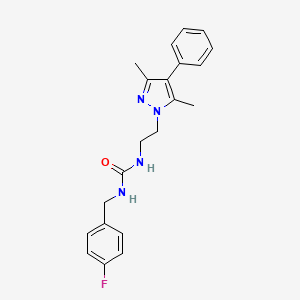
![Methyl 3-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B2761214.png)

![N-(2-{[3-(dimethylamino)propyl]carbamoyl}phenyl)pyridine-3-carboxamide](/img/structure/B2761217.png)
![3,4-difluoro-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}benzamide](/img/structure/B2761218.png)
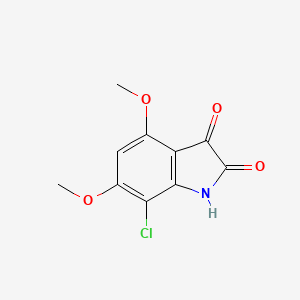
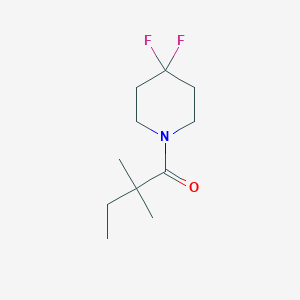
![3-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2761224.png)
